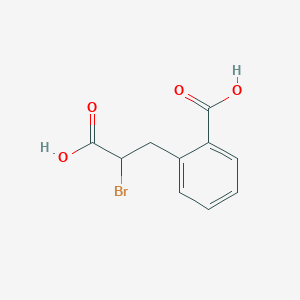

2-(2-Bromo-2-carboxyethyl)benzoic acid

Description

Properties

CAS No. |

18910-13-9 |

|---|---|

Molecular Formula |

C10H9BrO4 |

Molecular Weight |

273.08 g/mol |

IUPAC Name |

2-(2-bromo-2-carboxyethyl)benzoic acid |

InChI |

InChI=1S/C10H9BrO4/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |

InChI Key |

CRLWGZMKLKAYEE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)Br)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)Br)C(=O)O |

Other CAS No. |

18910-13-9 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromo 2 Carboxyethyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-(2-Bromo-2-carboxyethyl)benzoic acid suggests several strategic disconnections. The most logical approach involves disconnecting the C-C bond between the aromatic ring and the ethyl side chain, and the C-Br bond. This leads to simpler and more readily available precursors.

One plausible retrosynthetic pathway begins by disconnecting the bromine atom, leading to a precursor such as 2-(2-carboxyethyl)benzoic acid. This intermediate could be synthesized from the corresponding 2-vinylbenzoic acid via a hydrocarboxylation reaction or from a malonic ester synthesis starting with a 2-(halomethyl)benzoic acid derivative.

Alternatively, a disconnection of the Cα-Cβ bond of the side chain could lead to a 2-acetylbenzoic acid derivative, which could then be elaborated to the desired product. However, a more convergent approach involves the disconnection at the aryl-ethyl bond. This points towards a coupling reaction between a benzoic acid derivative bearing a suitable leaving group at the 2-position and a three-carbon synthon.

A particularly insightful retrosynthetic strategy involves the use of isobenzofuranone (phthalide) derivatives. For instance, a precursor like 3-bromoisobenzofuran-1(3H)-one could be a key intermediate. researchgate.net This simplifies the synthetic challenge to the stereocontrolled opening of the lactone ring and subsequent elaboration. A retrosynthesis starting from bromoacetic acid has also been conceptually proposed for benzoic acid itself, highlighting the versatility of C-C bond-forming strategies from simple building blocks. researchgate.net

Development of Novel Reaction Sequences for Constructing the Benzoic Acid Core

While many synthetic routes may commence with a pre-existing benzoic acid derivative, the construction of the substituted benzoic acid core itself is a fundamental aspect of organic synthesis. Novel methods for the synthesis of substituted benzoic acids often focus on efficiency and the use of readily available starting materials.

One common strategy is the oxidation of substituted toluenes or benzyl (B1604629) alcohols. Modern approaches to this transformation employ environmentally benign oxidants and catalytic systems. For example, the use of tert-butyl hydroperoxide (TBHP) in the presence of an oxone catalyst offers a solvent-free method for the oxidation of benzyl alcohols to their corresponding benzoic acids. researchgate.net Another green approach involves the use of selenium-catalyzed oxidation of aldehydes with hydrogen peroxide in an aqueous medium. mdpi.com

Furthermore, functionalized benzoic acids can be prepared from other aromatic precursors. For example, 2,5-substituted benzoic acids have been synthesized starting from methyl 2-amino-5-iodobenzoate via palladium-catalyzed cross-coupling reactions. nih.gov The synthesis of 5-bromo-2-chlorobenzoic acid from salicylic (B10762653) acid through bromination and chlorination steps also illustrates the construction of highly substituted benzoic acid cores. google.com These methods provide a toolbox for accessing a variety of benzoic acid derivatives that could serve as precursors to the target compound.

Stereoselective and Regioselective Introduction of the Bromo-Carboxyethyl Moiety

The introduction of the bromo-carboxyethyl group onto the benzoic acid scaffold is a critical and challenging step. Both regioselectivity (attachment at the 2-position) and stereoselectivity (at the chiral center bearing the bromine atom) must be controlled.

Regioselectivity: The regioselectivity is best controlled by starting with a 2-substituted benzoic acid derivative. For example, a Wittig reaction using methyl triphenylphosphine (B44618) hydriodide on 2-formylbenzoic acid methyl ester can introduce a vinyl group at the 2-position. google.com Subsequent hydroboration-oxidation can then yield the corresponding 2-(2-hydroxyethyl)benzoic acid methyl ester. google.com This alcohol can then be converted to the bromide.

Stereoselectivity: The stereoselective introduction of the bromine atom is a key challenge. A potential route could involve the stereoselective bromination of an α,β-unsaturated carboxylic acid precursor. For instance, the addition of HBr across a 2-(propen-2-yl)benzoic acid derivative could proceed with a degree of stereocontrol, although this may be difficult to achieve with high selectivity.

A more controlled approach would involve the use of a chiral auxiliary or a stereoselective bromination reagent. The stereoselective synthesis of β-bromo Baylis-Hillman ketones using MgBr2 as a promoter demonstrates the possibility of achieving high Z/E selectivity in the formation of a C-Br bond adjacent to a carbonyl group. ttu.eduorganic-chemistry.org While not directly applicable to the carboxylic acid, this suggests that Lewis acid-mediated bromination could be a fruitful area of investigation. Microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids has been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity, offering another potential, albeit indirect, route. organic-chemistry.org

A hypothetical reaction scheme for the stereoselective bromination of a suitable precursor is presented below:

| Precursor | Reagent | Conditions | Product | Diastereomeric Excess |

| 2-(2-carboxyvinyl)benzoic acid | HBr | Peroxide | This compound | Low |

| 2-(2-carboxyvinyl)benzoic acid | NBS, Chiral Catalyst | -78 °C to rt | This compound | Moderate to High |

| Chiral ester of 2-(2-carboxyvinyl)benzoic acid | HBr | Non-polar solvent | Diastereomeric mixture of bromo-esters | Moderate |

This table is illustrative and based on general principles of stereoselective reactions.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly important in the design of synthetic routes. The synthesis of this compound can be made more sustainable by considering several factors.

The use of safer solvents is a key principle. Aqueous reaction media or solvent-free conditions are preferable to hazardous organic solvents. For example, the selenium-catalyzed oxidation of aldehydes to carboxylic acids can be performed in water. mdpi.com Similarly, the synthesis of substituted benzoic acids has been demonstrated under solvent-free conditions. researchgate.net

Atom economy can be maximized by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

The use of renewable feedstocks is another important consideration. While the direct synthesis from biomass is not yet established for this specific compound, the production of benzoic acid derivatives from lignin-based materials is an active area of research and could provide a greener source of starting materials in the future. rsc.org The use of microorganisms to produce aminobenzoic acid and its derivatives from renewable carbon sources also points towards a more sustainable future for the synthesis of aromatic compounds. mdpi.com

Catalytic Approaches in the Formation of Key Intermediates and the Final Compound

Catalysis can play a crucial role in the efficient and selective synthesis of this compound and its precursors.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the benzoic acid core and the side chain. For instance, a Suzuki or Heck coupling of a 2-halobenzoic acid derivative with a suitable three-carbon coupling partner could be employed. Palladium catalysts like Pd(dppf)Cl2 have been used in the synthesis of related structures. google.com

Halogenation: The bromination of the aromatic ring or the side chain can be achieved using catalytic methods. For example, the bromination of salicylic acid to 5-bromo-2-hydroxybenzoic acid can be catalyzed by aluminum chloride. google.com Regioselective bromination of aromatic compounds can also be achieved using N-bromosuccinimide (NBS) with silica (B1680970) gel or zeolites as catalysts. mdpi.com

Oxidation: As mentioned previously, the oxidation of precursor aldehydes or alcohols to the carboxylic acid can be performed catalytically using selenium or other metal-based catalysts. researchgate.netmdpi.com

The table below illustrates potential catalytic steps in a hypothetical synthesis:

| Reaction Step | Catalyst | Reagents | Potential Yield |

| Heck Coupling | Pd(OAc)2, PPh3 | 2-Iodobenzoic acid, ethyl acrylate | 85-95% |

| Oxidation | (PhSe)2 | H2O2, H2O | 90-98% |

| Bromination | Chiral Lewis Acid | NBS | 70-85% |

This table is illustrative, with yields based on similar reactions reported in the literature.

Mechanistic Investigations and Reaction Pathways of 2 2 Bromo 2 Carboxyethyl Benzoic Acid

Exploration of Reaction Kinetics and Thermodynamic Profiles

Specific kinetic and thermodynamic data for reactions involving 2-(2-Bromo-2-carboxyethyl)benzoic acid have not been reported. The analysis of its reaction profiles would theoretically involve monitoring the rates of reactant consumption and product formation under various conditions (e.g., temperature, concentration, solvent) to determine rate laws, activation energies, and other kinetic parameters.

Solvation thermodynamics for substituted benzoic acids have been studied, indicating that solubility and solvation behaviors are temperature-dependent and influenced by the solvent system. jbiochemtech.com Similar dependencies would be expected for this compound, affecting its reactivity in different media.

Elucidation of Intramolecular Cyclization and Rearrangement Processes

The structure of this compound is well-suited for intramolecular cyclization. The presence of a carboxylic acid group on the benzene (B151609) ring ortho to the bromo-carboxyethyl side chain creates the potential for a nucleophilic attack by the carboxylate oxygen onto the electrophilic carbon bearing the bromine atom. This type of reaction is a common route for the synthesis of lactones.

Specifically, the intramolecular displacement of the bromide ion by the ortho-carboxylic acid group would be expected to form a six-membered ring, yielding 3-isochromanone-1-carboxylic acid. This transformation is a key step in the synthesis of isochromanone derivatives. chemicalbook.com The reaction would likely proceed via an SN2 mechanism, with the carboxylate acting as the intramolecular nucleophile. The rate of this cyclization would be influenced by factors such as base strength (to deprotonate the carboxylic acid), solvent polarity, and temperature. The use of a non-nucleophilic base is crucial to favor intramolecular cyclization over intermolecular substitution reactions. Brønsted acids can also catalyze intramolecular cyclizations in similar systems. rsc.org

Rearrangement processes for this specific molecule are not documented, but under certain conditions, such as in the presence of strong Lewis acids or under free-radical conditions, rearrangements involving the side chain or the aromatic ring could be envisioned, although cyclization is likely the more favorable pathway.

Reactivity of the Bromine Substituent and Associated Functional Group Interconversions

The bromine atom in this compound is situated at a benzylic-like position, which is also alpha to a carboxylic acid group. This positioning significantly influences its reactivity. Benzylic C-H bonds are known to be weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, making them susceptible to radical reactions like bromination. libretexts.org While the target molecule is already brominated, this inherent stability of the benzylic position affects the reactivity of the C-Br bond.

The bromine atom is a good leaving group, making the carbon to which it is attached highly susceptible to nucleophilic substitution (SN reactions). khanacademy.org As discussed in the previous section, intramolecular SN2 displacement is a highly probable reaction. Intermolecular SN2 reactions with various nucleophiles (e.g., hydroxides, alkoxides, amines, cyanide) are also feasible, leading to a range of functional group interconversions at this position. The proximity of two carboxylic acid groups may, however, introduce steric hindrance and electronic effects that could modulate the reaction rates compared to simpler benzylic bromides.

Elimination reactions (E1 or E2) to form an alkene are also a possibility, particularly with a strong, sterically hindered base. This would result in the formation of 2-(2-carboxyvinyl)benzoic acid. The competition between substitution and elimination would depend on the nature of the base/nucleophile, the solvent, and the temperature.

Role of Carboxylic Acid Moieties in Directed Reactions and Stabilization

The two carboxylic acid groups in this compound play a pivotal role in its reactivity and stability.

Directing Group in Intramolecular Reactions: As detailed in section 3.2, the ortho-benzoic acid group is perfectly positioned to act as an internal nucleophile, directing the reaction towards intramolecular cyclization to form a stable six-membered lactone ring.

Acidity and the Ortho Effect: The presence of the ortho-(2-Bromo-2-carboxyethyl) substituent is expected to increase the acidity of the benzoic acid proton due to the "ortho effect." This phenomenon, observed in ortho-substituted benzoic acids, arises from a combination of steric and electronic factors. Steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring. wikipedia.orgquora.comyoutube.com This disruption of coplanarity increases the acidity of the benzoic acid. hcpgcollege.edu.in

| Substituent | Position | pKa | Effect on Acidity vs. Benzoic Acid (pKa ≈ 4.20) |

|---|---|---|---|

| -CH₃ | ortho | 3.9 | More Acidic |

| -CH₃ | para | 4.4 | Less Acidic |

| -Cl | ortho | 2.9 | More Acidic |

| -Cl | para | 4.0 | More Acidic |

| -NO₂ | ortho | 2.2 | More Acidic |

| -NO₂ | para | 3.4 | More Acidic |

Stabilization through Hydrogen Bonding: The two carboxylic acid groups can engage in intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the two carboxyl groups could stabilize certain conformations of the molecule, potentially influencing its reactivity and physical properties. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers. nih.gov

Reactivity of the Carboxyl Groups: Both carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction. The relative reactivity of the aliphatic versus the aromatic carboxylic acid would depend on steric hindrance and electronic effects. Generally, the aliphatic carboxyl group might be more readily esterified under certain conditions due to lesser steric hindrance.

Advanced Spectroscopic Techniques for Structural Elucidation of 2 2 Bromo 2 Carboxyethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-(2-Bromo-2-carboxyethyl)benzoic acid, both ¹H and ¹³C NMR would provide definitive evidence of its atomic connectivity and insight into its conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the ethyl chain, and the acidic protons of the two carboxyl groups. The aromatic region would likely display a complex multiplet pattern typical of a 1,2-disubstituted benzene (B151609) ring. The chemical shifts of the aliphatic protons would be influenced by the adjacent electron-withdrawing bromine and carboxylic acid groups. The acidic protons of the carboxylic acids are expected to appear as broad singlets at a downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the two distinct carbonyl carbons of the carboxylic acid groups, the carbons of the benzene ring, and the carbons of the ethyl chain. The carbon atom bonded to the bromine atom is expected to be shifted to a higher field compared to a similar carbon in an unsubstituted alkane. Due to symmetry, benzoic acid itself shows five distinct carbon signals in its ¹³C NMR spectrum. docbrown.info

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 185 |

| Aromatic (C₆H₄) | 7.2 - 8.2 (m) | 125 - 140 |

| Aliphatic (-CHBr-) | 4.5 - 5.5 (dd) | 40 - 50 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₉BrO₄), the molecular weight is 288.99 g/mol . The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org The presence of the alkyl bromide moiety would likely lead to fragmentation involving the cleavage of the carbon-bromine bond. The fragmentation of benzoic acid, a related compound, prominently shows a peak at m/z 105, corresponding to the loss of the hydroxyl group, which forms the base peak. docbrown.info

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment | Significance |

|---|---|---|

| 289/291 | [C₁₀H₉BrO₄]⁺ | Molecular ion peak with bromine isotope pattern |

| 272/274 | [C₁₀H₈BrO₃]⁺ | Loss of OH radical (M-17) |

| 244/246 | [C₉H₈BrO₂]⁺ | Loss of COOH group (M-45) |

| 211 | [C₁₀H₉O₄]⁺ | Loss of Br radical |

Note: The m/z values are based on the ⁷⁹Br isotope unless otherwise indicated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. A strong C=O stretching vibration would appear around 1700 cm⁻¹. For aromatic carboxylic acids like benzoic acid, this peak is typically observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-O stretching and O-H bending vibrations. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-Br stretch would appear in the fingerprint region, typically below 800 cm⁻¹. Studies on similar molecules like 2-bromobenzoic acid have provided detailed assignments of their vibrational spectra. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also a strong band in the Raman spectrum. The aromatic ring vibrations, which are often strong in Raman spectra, would provide further structural confirmation.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 (very broad) | Weak |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Strong |

| Carboxylic Acid (C=O) | C=O stretch | 1710 - 1680 (strong) | Strong |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Strong |

| Carboxylic Acid (-COOH) | C-O stretch / O-H bend | 1440 - 1395 and 1320-1210 | Moderate |

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be characterized by absorptions arising from the π → π* transitions of the benzene ring. Benzoic acid typically shows a primary absorption band around 230 nm and a weaker, fine-structured secondary band around 270-280 nm. researchgate.net The presence of the bromo and carboxyethyl substituents on the benzoic acid core would be expected to cause a slight shift in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift).

Fluorescence Spectroscopy: Many aromatic carboxylic acids are fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the molecular environment, such as the polarity of the solvent and the pH.

Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| UV-Vis Spectroscopy | λmax (π → π*) | ~230 - 240 nm |

| UV-Vis Spectroscopy | λmax (n → π*) | ~270 - 290 nm |

Note: These are estimated values and are highly dependent on the solvent and pH.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Decomposition Pathways and Phase Behavior

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its thermal stability and decomposition profile. It is anticipated that the compound would be stable up to a certain temperature, after which it would undergo decomposition. The decomposition may occur in one or multiple steps, potentially involving the loss of water, carbon dioxide (decarboxylation), and hydrogen bromide. For instance, TGA-MS studies on benzoic acid co-crystals have shown the evolution of gaseous benzoic acid upon heating. core.ac.uk

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. If the compound undergoes any phase transitions before melting, these would also be visible as endothermic or exothermic events. The decomposition process observed in TGA would likely appear as a complex series of endothermic and/or exothermic events in the DSC trace at higher temperatures. Benzoic acid itself has a well-defined melting point and its thermal properties are used for instrument calibration. researchgate.net

Predicted Thermal Analysis Data for this compound

| Technique | Event | Predicted Temperature Range (°C) |

|---|---|---|

| DSC | Melting Point | 150 - 250 (Endotherm) |

| TGA | Onset of Decomposition | > 200 |

Note: These are hypothetical values. The actual melting point and decomposition temperature would need to be determined experimentally.

Crystallographic Studies of 2 2 Bromo 2 Carboxyethyl Benzoic Acid and Its Solid State Architectures

Single Crystal X-ray Diffraction for Absolute Structure Determination

No single-crystal X-ray diffraction data for 2-(2-Bromo-2-carboxyethyl)benzoic acid is currently available in open-access crystallographic databases or published literature. This technique would be essential for unequivocally determining the three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and the absolute configuration of the chiral center created by the bromo- and carboxy- substituents on the ethyl chain.

Supramolecular Assembly and Crystal Packing Motifs

The manner in which molecules of this compound assemble in the solid state, known as supramolecular assembly, has not been documented. Understanding the crystal packing motifs would provide insight into the forces governing the crystallization process and the resulting physical properties of the solid material.

Investigation of Polymorphism and Co-crystallization Phenomena

There are no reports on the investigation of polymorphism—the ability of a compound to exist in more than one crystal form—for this compound. Similarly, no studies on its co-crystallization with other molecules have been found. Such studies are crucial for understanding the stability of different crystalline forms and for tuning the physicochemical properties of the material.

Computational Chemistry Approaches for 2 2 Bromo 2 Carboxyethyl Benzoic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict a molecule's geometry, energy, and various electronic properties. For 2-(2-Bromo-2-carboxyethyl)benzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. researchgate.net

From this optimized structure, a wealth of information can be derived. Vibrational frequency analysis can be performed to predict the molecule's infrared (IR) spectrum, ensuring the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov Furthermore, DFT is instrumental in mapping the electronic landscape of the molecule. A Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electron density distribution. nih.gov In the MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the two carboxyl groups, indicating sites susceptible to electrophilic attack. nih.gov Conversely, positive potential regions (blue) would likely be found around the acidic hydrogen atoms, highlighting sites for nucleophilic interaction.

These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound Note: This data is representative of typical DFT outputs for similar molecules and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (benzoic) | 1.21 Å |

| C-O (benzoic) | 1.35 Å | |

| O-H (benzoic) | 0.97 Å | |

| C-Br | 1.95 Å | |

| Bond Angle | C-C-O (benzoic) | 125.0° |

| O=C-O (benzoic) | 122.5° | |

| C-C-Br | 110.5° | |

| Dihedral Angle | C-C-C-C (ring) | ~0.0° |

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While DFT provides a static, gas-phase picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, particularly in a condensed phase like a solution. ucl.ac.uk MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. acs.org

For this compound, MD simulations would be crucial for understanding its conformational flexibility. The ethyl chain connecting the two acidic groups allows for significant rotational freedom. An MD simulation can explore the potential energy surface related to these rotations, revealing the most stable conformers and the energy barriers between them.

Furthermore, MD simulations explicitly model the surrounding solvent molecules (e.g., water, DMSO), providing insights into solute-solvent interactions. ucl.ac.uk These simulations can reveal how solvent molecules arrange around the compound, the nature and lifetime of hydrogen bonds formed between the carboxylic acid groups and the solvent, and how the solvent influences the molecule's preferred conformation. ucl.ac.ukbohrium.com Such studies are vital for understanding how the compound behaves in a realistic chemical or biological environment, as intermolecular hydrogen bonds with the solvent can compete with and disrupt intramolecular interactions. researchgate.net For substituted benzoic acids, MD simulations have been used to investigate self-association behaviors, such as the formation of hydrogen-bonded dimers or π-π stacking interactions in different solvents. ucl.ac.ukacs.org

Derivation of Quantum Chemical Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrophilicity Index)

Quantum chemical reactivity descriptors are powerful metrics derived from electronic structure calculations (like DFT) that help predict a molecule's reactivity. researchgate.net Key among these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjst.vn

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. vjst.vn For this compound, the HOMO would likely be distributed across the electron-rich phenyl ring and oxygen atoms, while the LUMO might be centered on the carboxylic acid groups and the C-Br bond.

From the HOMO and LUMO energies, several other important descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Electronegativity (χ) = (I + A) / 2 : A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) = (I - A) / 2 : A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω) = χ² / (2η) : Quantifies the molecule's propensity to act as an electrophile. researchgate.net

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules. rsc.org

Table 2: Illustrative Quantum Chemical Reactivity Descriptors Note: Values are hypothetical, based on typical ranges for similar organic acids, and are for illustrative purposes.

| Descriptor | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -7.50 |

| LUMO Energy | ELUMO | -1.25 |

| HOMO-LUMO Gap | ΔE | 6.25 |

| Ionization Potential | I | 7.50 |

| Electron Affinity | A | 1.25 |

| Electronegativity | χ | 4.375 |

| Chemical Hardness | η | 3.125 |

| Electrophilicity Index | ω | 3.06 |

In Silico Modeling of Chemical Interactions with Defined Binding Sites

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. researchgate.net This method is invaluable in drug discovery and materials science for understanding and predicting molecular interactions. mdpi.com

To model the interaction of this compound with a defined binding site (e.g., the active site of an enzyme), a three-dimensional structure of the target is required. A docking algorithm then samples a vast number of possible conformations and orientations of the ligand (the benzoic acid derivative) within the binding site. nih.gov Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. researchgate.netnih.gov

The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). mdpi.com For this compound, the two carboxylic acid groups would be prime candidates for forming strong hydrogen bonds with amino acid residues like serine, tyrosine, or arginine in a protein's active site. mdpi.com The phenyl ring could engage in hydrophobic or π-π stacking interactions. Such studies can predict whether the molecule is a viable candidate for binding to a specific target and can guide the rational design of new, more potent derivatives. mdpi.comnih.gov

Synthesis and Chemical Reactivity of Chemically Diverse Analogues and Derivatives of 2 2 Bromo 2 Carboxyethyl Benzoic Acid

Strategies for Structural Modification at the Halogen, Alkyl, and Carboxylic Acid Sites

The presence of three distinct reactive centers—the bromine atom, the two carboxylic acid groups, and the alkyl backbone—allows for a multitude of structural modifications. These transformations can be designed to proceed with high selectivity, enabling the synthesis of complex molecules from this versatile starting material.

Modification at the Halogen Site: The bromine atom is located at the α-position to a carboxylic acid, which significantly enhances its reactivity toward nucleophilic substitution, typically via an S(_N)2 mechanism. libretexts.org This reactivity is a cornerstone for introducing diverse functionalities.

Nucleophilic Substitution: A wide range of nucleophiles can displace the bromide ion. Reaction with ammonia (B1221849) can yield α-amino acids, while reactions with primary or secondary amines produce N-substituted amino acid derivatives. libretexts.orgyoutube.com Hydroxide ions can be used to synthesize α-hydroxy acids, and alkoxides can form α-ether derivatives. Thiolates and other sulfur-based nucleophiles can be employed to introduce sulfur-containing side chains.

Elimination Reactions: Under basic conditions, elimination of hydrogen bromide can occur to form an α,β-unsaturated dicarboxylic acid derivative, providing a route to compounds with different electronic and geometric properties.

Modification at the Carboxylic Acid Sites: The compound possesses two carboxylic acid groups with different chemical environments: one is attached directly to the aromatic ring, and the other is on the alkyl side chain. This difference in acidity (pKa) and steric hindrance can be exploited for selective reactions. youtube.com

Esterification: Both carboxylic acids can be converted to esters through Fischer esterification with an alcohol under acidic catalysis. Selective monoesterification is a significant challenge but can be achieved by leveraging the different reactivity of the two acid groups or by using specific catalysts like ion-exchange resins or bifunctional alumina. rsc.orgrsc.org For instance, the aromatic carboxylic acid is generally more acidic and may react preferentially under certain conditions.

Amide Formation: Standard peptide coupling reagents (e.g., DCC, EDC) can be used to convert the carboxylic acids into amides by reacting them with amines. This allows for the attachment of peptides, amino acids, or other amine-containing molecules.

Reduction: Both carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). Selective reduction of one group over the other would typically require a protection-deprotection strategy.

The following table summarizes potential structural modifications and the reagents that could be employed.

Table 1: Potential Strategies for Structural Modification| Reaction Site | Transformation | Typical Reagents | Product Class |

|---|---|---|---|

| Halogen (Bromine) | Nucleophilic Substitution | NH₃, RNH₂, R₂NH, NaOH, NaOR, NaSR | α-amino, α-hydroxy, α-alkoxy, α-thioether derivatives |

| Halogen (Bromine) | Elimination | Non-nucleophilic bases (e.g., DBU) | α,β-unsaturated dicarboxylic acids |

| Carboxylic Acids | Esterification | ROH, H⁺ catalyst (e.g., H₂SO₄) | Mono- or Di-esters |

| Carboxylic Acids | Amide Formation | RNH₂, Coupling agents (DCC, EDC) | Mono- or Di-amides |

| Carboxylic Acids | Reduction | LiAlH₄, BH₃·THF | Diols |

Synthesis of Cyclic and Heterocyclic Analogues Derived from the Compound

The multifunctional nature of 2-(2-Bromo-2-carboxyethyl)benzoic acid makes it an excellent precursor for the synthesis of various cyclic and heterocyclic systems through intramolecular reactions.

Synthesis of Cyclic Analogues: Intramolecular cyclization can be promoted by exploiting the proximity of the reactive functional groups.

Lactone Formation: An intramolecular S(_N)2 reaction, where the carboxylate of the benzoic acid acts as a nucleophile to displace the bromide on the side chain, would lead to the formation of a five-membered lactone fused to a dihydroisoquinolinone core. This type of reaction is a common strategy for building complex cyclic frameworks.

Anhydride (B1165640) Formation: Dehydration of the two carboxylic acid groups, for instance by heating with acetic anhydride, would yield a cyclic anhydride. This anhydride can then serve as a reactive intermediate for further transformations.

Carbocycle Formation: Through reactions like intramolecular Friedel-Crafts acylation, where one carboxylic acid (activated as an acyl chloride) reacts with the aromatic ring, it's possible to form new carbocyclic rings, leading to polycyclic aromatic systems. rsc.org

Synthesis of Heterocyclic Analogues: Heterocycles can be synthesized by reacting the dicarboxylic acid or its derivatives with binucleophilic reagents.

From Dicarboxylic Acid: Condensation with reagents like hydrazine (B178648) (H(_2)NNH(_2)) could lead to the formation of pyridazinedione derivatives. Similarly, reaction with hydroxylamine (B1172632) (NH(_2)OH) could yield oxazepine-diones.

From α-Bromo Acid Moiety: The α-bromo acid portion is a key synthon for various heterocycles. For example, reaction with thiourea (B124793) can lead to the formation of 2-aminothiazole (B372263) derivatives.

Multi-step Heterocycle Synthesis: The compound can be strategically modified first and then cyclized. For example, substitution of the bromide with an azide (B81097) group (N(_3)) followed by reduction and intramolecular amide formation would yield a benzodiazepine (B76468) derivative. The synthesis of heterocycles like 1,2,4-oxadiazoles from benzoic acid precursors showcases the utility of such building blocks. researchgate.net

The following table provides examples of potential cyclic and heterocyclic structures that could be synthesized.

Table 2: Potential Cyclic and Heterocyclic Analogues| Reaction Type | Key Reagents/Conditions | Resulting Structure Class |

|---|---|---|

| Intramolecular Nucleophilic Substitution | Base (e.g., NaH) | Fused Lactones |

| Intramolecular Dehydration | Acetic Anhydride, Heat | Cyclic Anhydrides |

| Condensation with Binucleophiles | Hydrazine, Hydroxylamine | Pyridazinediones, Oxazepinediones |

| Hantzsch-type Synthesis | Thiourea or Thioamides | Thiazole Derivatives |

Chemo- and Regioselective Transformations of Synthesized Derivatives

Chemoselectivity involves differentiating between the various functional groups, while regioselectivity pertains to the specific site of reaction, particularly on the aromatic ring.

Chemoselectivity: The primary challenge and opportunity in the chemistry of this compound is achieving selective transformations.

Differentiating the Carboxylic Acids: The aryl carboxylic acid is more acidic than the alkyl one. youtube.com This difference can be used for selective deprotonation followed by reaction with an electrophile. Alternatively, steric hindrance around the alkyl carboxylic acid, which is adjacent to the bulky bromine atom, might allow for selective reaction at the more accessible aromatic carboxyl group. Catalytic systems have been developed for the selective monoesterification of dicarboxylic acids, which could be applicable here. rsc.orgresearchgate.net

Selective Halogen Displacement: The α-bromo acid moiety is highly reactive. Nucleophilic substitution at the bromine can likely be performed under conditions mild enough to leave the carboxylic acids intact, especially if they are in their protonated state. Conversely, converting the acids to their carboxylate salts would deactivate them towards many reagents while potentially facilitating the S(_N)2 reaction.

Regioselectivity: For reactions involving the aromatic ring, the existing substituents will direct the position of any new substituent.

Electrophilic Aromatic Substitution: The carboxylic acid group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. The alkyl group is weakly activating and directs to the ortho and para positions. The outcome of an electrophilic substitution would be a complex interplay of these directing effects, likely favoring substitution at the position para to the alkyl group (and meta to the carboxyl group).

Directed C-H Functionalization: Modern synthetic methods allow for C-H activation directed by a functional group. The carboxylic acid group can act as a directing group in transition-metal-catalyzed reactions to functionalize the ortho C-H bond (the position adjacent to the carboxyl group). ibs.re.kr

Coordination Chemistry and Metal Complexation Studies Involving the Compound

The two carboxylate groups in this compound make it an excellent candidate as a ligand for forming coordination complexes and metal-organic frameworks (MOFs). uab.cat Carboxylate ligands are known to adopt a variety of coordination modes with transition metals and lanthanides. wikipedia.org

Coordination Modes: The dicarboxylate ligand derived from the parent compound can coordinate to metal centers in several ways:

Monodentate: One oxygen atom from one carboxylate group binds to a metal center.

Bidentate Chelating: Both oxygen atoms from a single carboxylate group bind to the same metal center, forming a chelate ring.

Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal centers.

Polytopic Bridging: The two separate carboxylate groups can bind to different metal centers, acting as a linker to build up larger one-, two-, or three-dimensional structures like MOFs. brieflands.com

Potential Metal Complexes: A wide range of metal ions could be used to form complexes.

Transition Metals (e.g., Zn(II), Cu(II), Co(II)): These metals commonly form coordination polymers with carboxylate ligands. The geometry of the resulting framework would be influenced by the coordination preference of the metal ion and the steric profile of the ligand. uab.catresearchgate.net

Lanthanides (e.g., Eu(III), Tb(III)): Lanthanide complexes with organic ligands are of great interest for their photoluminescent properties. The aromatic ring in the ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength.

Zirconium (IV): Zr(IV) is known to form exceptionally stable MOFs, such as the UiO-66 series, with dicarboxylate linkers. acs.orgscispace.com The introduction of the bromo-substituted chiral center could induce chirality in the resulting framework and influence its properties.

The bromine atom could also play a role in the solid-state packing of these complexes through halogen bonding, adding another layer of control over the supramolecular architecture.

Table 3: Potential Coordination Modes and Applications| Metal Ion | Typical Coordination Geometry | Potential Structure | Potential Application |

|---|---|---|---|

| Zn(II), Cd(II) | Tetrahedral, Octahedral | Coordination Polymers, MOFs | Catalysis, Gas Storage |

| Cu(II) | Square Planar, Octahedral | Paddle-wheel Dimers, 2D/3D MOFs | Magnetic Materials, Catalysis |

| Eu(III), Tb(III) | 7-9 coordinate | Luminescent Complexes | Sensors, Bio-imaging |

| Zr(IV) | Octahedral Cluster (SBU) | Highly Stable MOFs (UiO-type) | Heterogeneous Catalysis, Separation |

Applications of 2 2 Bromo 2 Carboxyethyl Benzoic Acid in Complex Organic Syntheses

Role as a Key Synthetic Intermediate in Multi-step Reaction Sequences

Information not available.

Precursor for Advanced Polymeric Materials

Information not available.

Utility in the Development of Novel Catalytic Systems

Information not available.

Emerging Research Frontiers in the Chemistry of 2 2 Bromo 2 Carboxyethyl Benzoic Acid

Exploration of Unconventional Reaction Pathways and Chemoselectivity

While the synthesis of α-bromo carboxylic acids has traditionally been dominated by methods like the Hell-Volhard-Zelinskii (HVZ) reaction, contemporary research is pivoting towards unconventional pathways that offer milder conditions, enhanced selectivity, and access to novel molecular scaffolds. libretexts.orgfiveable.mechemistrysteps.comlibretexts.orglibretexts.org For a molecule like 2-(2-bromo-2-carboxyethyl)benzoic acid, these new methods are crucial for selectively targeting the C-Br bond without affecting the two carboxylic acid groups or the aromatic ring.

A significant frontier is the application of photoredox catalysis to generate carbon-centered radicals from the C-Br bond. nih.gov This approach utilizes visible light to initiate single-electron transfer (SET) processes, converting the relatively stable α-bromo acid into a highly reactive radical intermediate. nih.gov This radical can then participate in a variety of bond-forming reactions that are inaccessible through traditional ionic pathways. For instance, cooperative catalysis, combining a nucleophilic catalyst like lutidine with a photocatalyst, can effectively generate benzylic-type radicals from their corresponding bromides for subsequent reactions, such as Giese couplings with electron-deficient alkenes. nih.govorganic-chemistry.org This strategy overcomes the challenge of the high reduction potentials often associated with direct halide reduction. organic-chemistry.org

The inherent structure of this compound presents a notable chemoselectivity challenge . The molecule contains multiple reactive sites: the α-bromo position, two carboxylic acid groups, and the aromatic ring. Unconventional reaction pathways are being explored to selectively target one site while leaving the others intact.

Radical Reactions: Free-radical substitution, for example using N-bromosuccinimide (NBS) with photochemical initiation, is known to be highly selective for benzylic positions, suggesting that the α-carbon would be the primary site of reaction over the aromatic ring. study.com

Catalyst Control: The choice of catalyst can dictate the reaction outcome. Strong non-hydrolyzable Lewis acids, for instance, have been shown to promote chemoselective substitution reactions on alcohols in the presence of other acid-sensitive groups. rsc.org A similar strategy could be envisioned for reactions involving the carboxylic acid moieties of the target molecule, preventing unwanted side reactions.

Functional Group Interconversion: The α-bromo group is a versatile handle for SN2 reactions, allowing for the synthesis of α-hydroxy or α-amino acid derivatives. libretexts.orglibretexts.org The challenge lies in performing these transformations without triggering intramolecular cyclization (e.g., lactone formation) or intermolecular polymerization.

The table below contrasts classical and emerging reaction pathways applicable to the reactive C-Br bond in structures analogous to 2-(2-bBromo-2-carboxyethyl)benzoic acid.

| Reaction Type | Typical Reagents & Conditions | Pathway | Key Advantages/Features | Reference Analogues |

| Classical α-Bromination | Br₂, PBr₃ (cat.), then H₂O | Ionic (via Acyl Bromide Enol) | Well-established, reliable for synthesis. | General Carboxylic Acids |

| Radical C-C Coupling | Photocatalyst (e.g., Ir-based), Lutidine, Blue LEDs | Radical | Mild conditions, high functional group tolerance, utilizes visible light. | Benzyl (B1604629) Bromides |

| Reductive Homocoupling | Zirconocene, Photoredox Catalyst, Hydrosilane | Radical | Enables selective C-Cl and C-Br bond cleavage for coupling. | Benzyl Chlorides |

| Decarboxylative Bromination | Ag(I) catalyst, Selectfluor, KBr | Ionic/SET | Alternative route to aryl bromides (not α-position). | Aromatic Carboxylic Acids |

This table is generated based on data from analogous chemical systems to illustrate potential applications for this compound.

Future exploration in this area will likely focus on developing catalytic systems that can distinguish between the two carboxylic acid groups and enable sequential, selective transformations at multiple sites within the molecule, paving the way for the synthesis of highly complex and functionalized derivatives.

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of complex organic syntheses from batch to continuous flow and automated platforms represents a major leap in chemical manufacturing, offering enhanced safety, reproducibility, and scalability. The chemistry of this compound is well-suited for exploration within these modern paradigms, particularly for reactions that are hazardous or difficult to control in conventional reactors.

Flow Chemistry offers distinct advantages for reactions involving reactive intermediates or hazardous reagents, such as elemental bromine. For instance, the photocatalytic oxidative bromination of benzylic C-H bonds, a process that can be explosive in batch reactors, has been safely and efficiently performed in microchannel reactors. acs.org This approach leverages the high surface-area-to-volume ratio of microreactors for superior light penetration and precise temperature control, leading to high conversion (98.1%) and yield (91.4%) under optimized conditions. acs.org Similar flow-based photocatalytic systems using replaceable membranes have been designed for scalable C-C coupling and hydrogenation reactions of benzyl bromide derivatives. researchgate.net

The integration of such reactions into automated synthesis platforms allows for high-throughput screening of reaction conditions and rapid optimization. An automated system could systematically vary parameters like residence time, temperature, light intensity, and reagent stoichiometry to quickly identify the optimal conditions for a desired transformation of this compound. This is particularly valuable for multi-step sequences where the purification of intermediates is minimized. Electrochemical methods, which are readily adaptable to flow systems, are also emerging as powerful tools for driving reactions like decarboxylative phosphorylation of α-amino acids, avoiding the need for strong chemical oxidants. researchgate.net

The table below outlines key parameters and potential outcomes for adapting reactions of this compound analogues to flow chemistry.

| Parameter | Range/Condition | Effect on Reaction | Potential Benefit for Target Molecule |

| Residence Time | Seconds to Minutes | Controls reaction completeness and selectivity. | Minimizes byproduct formation in fast radical reactions. |

| Temperature | -20 °C to 150 °C | Influences reaction rate and pathway selectivity. | Precise control can favor kinetic over thermodynamic products. |

| Light Intensity | Variable (e.g., 0-100 W) | Directly affects the rate of photocatalytic reactions. | Optimizes the generation of radical intermediates from the C-Br bond. |

| Reagent Molar Ratios | Precisely controlled via pumps | Determines yield and selectivity. | Enables chemoselective reactions, e.g., mono-esterification. |

This table illustrates how flow chemistry parameters, based on findings for related compounds acs.org, could be optimized for the synthesis and transformation of this compound.

Automated platforms can accelerate the discovery of novel derivatives by enabling rapid library synthesis. By fixing the this compound core onto a solid support or using it as a central building block in a flow system, a diverse range of nucleophiles or coupling partners could be introduced sequentially to generate a library of compounds for screening in materials science or pharmaceutical discovery.

Sustainable Chemical Synthesis and Resource Efficiency Considerations

Modern chemical synthesis places a strong emphasis on sustainability, focusing on the principles of green chemistry to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis and derivatization of this compound provide a rich context for applying these principles.

A key area of focus is the development of greener bromination methods . The classical HVZ reaction, for example, uses stoichiometric amounts of PBr₃, which generates significant waste. libretexts.orgchemistrysteps.com Emerging alternatives focus on catalytic and solvent-free approaches. Photocatalytic methods that use HBr as the bromine source and H₂O₂ as a clean oxidant represent a significant step forward, with water being the only major byproduct. acs.org Conducting such reactions in microreactors further enhances safety and efficiency. acs.org Solvent-free reactions, sometimes facilitated by sonication or mechanochemical mixing (ball milling), are also gaining traction as they eliminate the need for hazardous organic solvents and can lead to remarkable rate accelerations. ijisrt.com

Atom economy is another critical consideration. Reactions should be designed to incorporate the maximum number of atoms from the reactants into the final product. Catalytic C-C coupling reactions, which generate new bonds without the need for stoichiometric activating groups, are inherently more atom-economical than classical methods that may involve protecting groups or multi-step activations.

Furthermore, the choice of catalysts and reagents is paramount. There is a growing trend towards replacing heavy metal catalysts with more abundant and less toxic alternatives.

Biocatalysis: Enzymes could offer a highly selective and environmentally benign route for transformations involving the chiral center of this compound, potentially enabling enantioselective synthesis or derivatization under mild aqueous conditions.

Heterogeneous Catalysis: The use of solid-supported catalysts or recyclable photocatalysts, such as metal-organic frameworks (MOFs) or functionalized polymers, simplifies product purification and allows for the reuse of the catalyst, reducing waste and cost. researchgate.net

The table below summarizes sustainable approaches relevant to the chemistry of this compound.

| Green Chemistry Principle | Conventional Approach | Sustainable Alternative | Potential Impact |

| Waste Prevention | Stoichiometric PBr₃ in HVZ reaction. | Catalytic bromination; solvent-free synthesis. | Reduced inorganic waste and improved atom economy. |

| Safer Solvents & Reagents | Use of CCl₄ in radical bromination. | H₂O₂/HBr systems; supercritical CO₂; ionic liquids. | Minimized use and generation of hazardous substances. |

| Energy Efficiency | High-temperature reflux conditions. | Photocatalysis with visible light (LEDs); sonication. | Reduced energy consumption and milder reaction conditions. |

| Catalysis | Homogeneous, single-use catalysts. | Recyclable heterogeneous catalysts; biocatalysis. | Simplified purification, catalyst reuse, and enhanced selectivity. |

By integrating these sustainable practices, the chemical lifecycle of this compound and its derivatives can be made more environmentally friendly and economically viable.

Advanced Material Science Applications Rooted in its Molecular Structure

The distinct molecular structure of this compound makes it an intriguing building block for the design of advanced functional materials. The presence of two carboxylic acid groups, a rigid phenyl ring, and a reactive alkyl bromide offers multiple handles for polymerization, self-assembly, and surface functionalization.

The two carboxylic acid groups are ideal for constructing Metal-Organic Frameworks (MOFs) or coordination polymers . These groups can act as multitopic linkers, binding to metal ions or clusters to create porous, crystalline materials. The length and flexibility of the ethylcarboxy side chain, combined with the ortho-substitution on the benzene (B151609) ring, could lead to novel network topologies with potential applications in gas storage, separation, or catalysis. The bromine atom could serve as a post-synthetic modification site within the MOF, allowing for the introduction of other functional groups after the framework has been constructed.

In the field of polymer chemistry , this compound can be envisioned as a functional monomer.

The carboxylic acid groups can be used to synthesize polyesters or polyamides with pendant bromoethyl groups along the polymer backbone.

These pendant bromine atoms can then be used to initiate "grafting-from" polymerizations via Atom Transfer Radical Polymerization (ATRP), creating well-defined brush polymers with complex architectures.

Alternatively, the bromine can be substituted with other functional moieties to tune the polymer's properties, such as its solubility, thermal stability, or optical characteristics.

The molecule's amphiphilic potential, arising from the hydrophilic carboxylic acid groups and the more hydrophobic phenyl and bromoethyl components, suggests applications in self-assembly and supramolecular chemistry . In appropriate solvents or at interfaces, it could self-assemble into higher-order structures like micelles, vesicles, or liquid crystals. The intramolecular hydrogen bonding potential between the two carboxylic acid groups could also influence packing and assembly in the solid state.

The table below outlines potential material applications based on the structural features of this compound.

| Structural Feature | Functionality | Potential Material Class | Potential Application |

| Di-carboxylic Acid | Metal-binding linker | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

| Aromatic Ring | Rigid structural unit | Liquid Crystals, Polymers | Optical devices, high-performance plastics |

| α-Bromo Group | Reactive site for substitution/polymerization | Functional Polymers, Surface Coatings | Polymer brushes, stimuli-responsive materials |

| Overall Asymmetry | Chiral center | Chiral Materials | Enantioselective separations, asymmetric catalysis |

Research in this area would involve synthesizing polymers or MOFs from this monomer and characterizing their resulting properties. The ability to precisely place a reactive bromine atom within a larger material structure provides a powerful tool for creating next-generation materials with tailored functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.